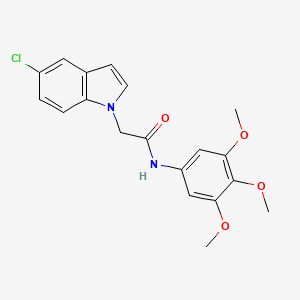![molecular formula C19H17N3O2S B10985152 4-({[2-(4-Methylphenyl)-1,3-thiazol-4-yl]acetyl}amino)benzamide](/img/structure/B10985152.png)
4-({[2-(4-Methylphenyl)-1,3-thiazol-4-yl]acetyl}amino)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-({[2-(4-メチルフェニル)-1,3-チアゾール-4-イル]アセチル}アミノ)ベンゾアミドは、チアゾール誘導体のクラスに属する合成有機化合物です。チアゾールは、硫黄原子と窒素原子を両方とも含む五員環の複素環式化合物です。この化合物は、医薬品化学や薬理学など、さまざまな分野における潜在的な生物活性と用途により、大きな関心を集めています。
2. 製法
合成経路と反応条件: 4-({[2-(4-メチルフェニル)-1,3-チアゾール-4-イル]アセチル}アミノ)ベンゾアミドの合成は、通常、次の手順を伴います。
チアゾール環の形成: チアゾール環は、酸性条件下でα-ハロケトンとチオアミドを縮合させるHantzschチアゾール合成によって合成できます。
アセチル化: チアゾール誘導体は、ピリジンなどの塩基の存在下で、無水酢酸を使用してアセチル化されます。
アミド化: 最終段階は、アセチル化されたチアゾールと4-アミノベンゾアミドを還流条件下で反応させて、目的の化合物を形成することです。
工業生産方法: この化合物の工業生産方法は、収率と純度を高くするために、上記の合成経路の最適化を伴う可能性があります。これには、連続フロー反応器や再結晶やクロマトグラフィーなどの高度な精製技術の使用が含まれる場合があります。
反応の種類:
酸化: 化合物は、特にチアゾール環で酸化反応を受ける可能性があり、スルホキシドまたはスルホンを生成します。
還元: 還元反応はカルボニル基で起こり、アルコールに変換されます。
置換: 化合物中の芳香環は、ニトロ化やハロゲン化などの求電子置換反応を受けることができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。
置換: 求電子置換反応には、しばしば、塩化鉄(III)や塩化アルミニウムなどの触媒が必要です。
生成される主な生成物:
酸化: スルホキシドおよびスルホン。
還元: アルコール誘導体。
置換: ニトロまたはハロゲン化誘導体。
4. 科学研究における用途
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌剤および抗真菌剤としての可能性について調査されています。
医学: 抗炎症作用と抗癌作用について研究されています。
産業: 新しい材料と化学プロセスの開発に利用されています。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-({[2-(4-Methylphenyl)-1,3-thiazol-4-yl]acetyl}amino)benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Acetylation: The thiazole derivative is then acetylated using acetic anhydride in the presence of a base such as pyridine.
Amidation: The final step involves the reaction of the acetylated thiazole with 4-aminobenzamide under reflux conditions to form the target compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride or aluminum chloride.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
4-({[2-(4-メチルフェニル)-1,3-チアゾール-4-イル]アセチル}アミノ)ベンゾアミドの作用機序には、特定の分子標的と経路との相互作用が含まれます。
分子標的: 化合物は、炎症や癌の経路に関与する酵素や受容体を標的にする可能性があります。
関与する経路: NF-κB経路などの重要なシグナル伝達経路を阻害し、炎症と腫瘍の増殖を抑制する可能性があります。
類似の化合物:
2-(4-メチルフェニル)-1,3-チアゾール: チアゾール環構造を共有していますが、アセチルアミノ基とベンゾアミド基がありません。
4-アミノ-5-(4-イソプロピル-1,3-チアゾール-2-イル)-4H-1,2,4-トリアゾール-3-チオール: 異なる置換基を持つチアゾール環が含まれています。
独自性: 4-({[2-(4-メチルフェニル)-1,3-チアゾール-4-イル]アセチル}アミノ)ベンゾアミドは、他のチアゾール誘導体とは異なる生物活性と化学反応性を付与する官能基の特定の組み合わせのために独自です。
類似化合物との比較
2-(4-Methylphenyl)-1,3-thiazole: Shares the thiazole ring structure but lacks the acetylamino and benzamide groups.
4-Amino-5-(4-isopropyl-1,3-thiazol-2-yl)-4H-1,2,4-triazole-3-thiol: Contains a thiazole ring with different substituents.
Uniqueness: 4-({[2-(4-Methylphenyl)-1,3-thiazol-4-yl]acetyl}amino)benzamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity compared to other thiazole derivatives.
特性
分子式 |
C19H17N3O2S |
|---|---|
分子量 |
351.4 g/mol |
IUPAC名 |
4-[[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]acetyl]amino]benzamide |
InChI |
InChI=1S/C19H17N3O2S/c1-12-2-4-14(5-3-12)19-22-16(11-25-19)10-17(23)21-15-8-6-13(7-9-15)18(20)24/h2-9,11H,10H2,1H3,(H2,20,24)(H,21,23) |
InChIキー |
ASWVZTCYRROQNH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 4-methyl-2-{[(2-methyl-1H-benzimidazol-5-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B10985074.png)
![3-[1-(1,3-benzodioxol-5-ylmethyl)-2-hydroxy-5-oxo-4,5-dihydro-1H-imidazol-4-yl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]propanamide](/img/structure/B10985088.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]-1-(propan-2-yl)-1H-indole-6-carboxamide](/img/structure/B10985093.png)
![N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-3-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]propanamide](/img/structure/B10985094.png)
![N-[2-(1-benzylpiperidin-4-yl)ethyl]-N~3~-7H-purin-6-yl-beta-alaninamide](/img/structure/B10985099.png)

![1-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-2-(4-bromophenyl)ethanone](/img/structure/B10985109.png)
![N-cyclooctyl-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide](/img/structure/B10985117.png)


![N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}pyridine-4-carboxamide](/img/structure/B10985139.png)
![3-(4-hydroxyquinazolin-2-yl)-N-{2-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}propanamide](/img/structure/B10985143.png)
![1,3-dimethyl-6-(propan-2-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10985145.png)
![N-[3-(1,3-benzothiazol-2-yl)-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl]-3-phenylpropanamide](/img/structure/B10985147.png)
